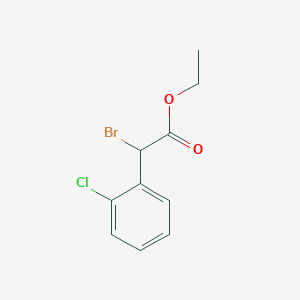

Ethyl 2-bromo-2-(2-chlorophenyl)acetate

Description

Overview of Halogenated Phenylacetates and their Research Significance

Halogenated phenylacetates are derivatives of phenylacetic acid that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to the phenyl ring or the acetyl group. The incorporation of halogens significantly alters the physicochemical properties of the parent molecule, including its lipophilicity, stability, and reactivity. numberanalytics.com These modifications are crucial in various scientific fields, particularly in medicinal chemistry and materials science.

The introduction of halogen atoms can enhance the biological activity of a compound. numberanalytics.com For instance, halogenated phenylacetic acid derivatives have been incorporated into platinum(IV) complexes to create potent cytotoxic agents for cancer research. nih.gov Studies have shown that complexes containing 4-fluorophenylacetic acid and 4-bromophenylacetic acid ligands exhibit superior biological activity against a range of cancer cell lines, in some cases being thousands of times more potent than the established chemotherapy drug cisplatin. nih.gov Halogenation is a common strategy in the synthesis of pharmaceuticals, such as antibacterial and anticancer drugs. numberanalytics.com

The table below provides examples of halogenated phenylacetates and their applications in research.

| Compound Name | Halogen(s) | Primary Research Application |

| 4-Chlorophenylacetic acid | Chlorine | Investigated as an aromatase inhibitor for potential use in breast cancer therapy. mdpi.com |

| 4-Fluorophenylacetic acid | Fluorine | Used as a ligand in platinum(IV) complexes to create highly potent anticancer agents. nih.gov |

| 4-Bromophenylacetic acid | Bromine | Incorporated into cytotoxic platinum(IV) complexes for oncological research. nih.gov |

| 4-Iodophenylacetic acid | Iodine | Studied as a component of bioactive platinum(IV) complexes. nih.gov |

| Ethyl 2-bromo-2-(4-fluorophenyl)acetate | Bromine, Fluorine | Serves as a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules. chemimpex.com |

Historical Trajectory of Related Halogenated Organic Compounds in Chemical Synthesis Studies

The use of halogenated organic compounds in scientific research and industry has a long history, dating back to the early 19th century. numberanalytics.comwikipedia.org The synthesis of chlorinated compounds was first reported as early as 1830. nih.gov The development of plastics and synthetic elastomers further expanded the production and application of these compounds. wikipedia.org

Initially, the utility of organohalogens was recognized in their application as solvents and anesthetics. wikipedia.org Over time, their role expanded dramatically, and they became fundamental building blocks in organic synthesis. britannica.com The carbon-halogen bond, while stable, can be selectively cleaved or transformed, making organohalogens valuable intermediates for creating a wide variety of other compounds. britannica.com Many important industrial chemicals, such as those used to prepare dyes, drugs, and polymers, are organohalogen compounds. britannica.com

The timeline below highlights key milestones in the history of halogenated organic compounds.

| Time Period | Key Development | Significance |

| Early 1800s | First synthesis of halocarbons achieved. wikipedia.org | Marked the beginning of synthetic organohalogen chemistry. |

| 1830 | Synthesis of chlorinated halogenated organic compounds (HOCs). nih.gov | Early example of the synthesis of a major class of organohalogens. |

| 1929 | Commercial production of polychlorinated biphenyls (PCBs) begins. nih.gov | Represents the large-scale industrial application of halogenated compounds, though later met with environmental concerns. |

| World War I | Ethyl bromoacetate (B1195939) used as a lachrymatory agent. nih.gov | An early, non-industrial application of a functionalized halogenated acetate. |

| Mid-20th Century to Present | Widespread use of organohalogens as intermediates in pharmaceutical and agrochemical synthesis. numberanalytics.combritannica.com | Halogenated compounds become essential tools for creating complex, bioactive molecules. |

Current Research Landscape and Future Directions for Ethyl 2-bromo-2-(2-chlorophenyl)acetate

This compound is primarily utilized as a reagent and building block in synthetic organic chemistry. While specific, detailed research studies focusing exclusively on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from similar α-bromo esters. Compounds like ethyl bromoacetate are well-established as alkylating agents in organic synthesis. nih.govmdpi.com The presence of the bromine atom alpha to the ester carbonyl group makes the carbon atom electrophilic and susceptible to nucleophilic substitution, a fundamental reaction in forming new carbon-carbon and carbon-heteroatom bonds.

The current research landscape for compounds like this compound involves their use as intermediates in the synthesis of novel, complex molecules. For example, related compounds are used to synthesize precursors for dual activators of biological targets in drug discovery. mdpi.com The unique combination of chloro and bromo substituents on the phenylacetate (B1230308) structure offers chemists specific steric and electronic properties to exploit in designing target molecules.

Future research directions will likely continue to focus on the application of this compound as a versatile synthetic intermediate. Its utility may be explored in the construction of novel heterocyclic compounds or as a fragment in the development of new pharmaceutical candidates. The ongoing interest in halogenated compounds as enhancers of bioactivity suggests that this and similar reagents will remain relevant in medicinal chemistry and drug discovery. researchgate.net

The table below summarizes research findings on compounds structurally related to this compound, illustrating the potential applications and synthetic methodologies relevant to its use.

| Related Compound | Synthetic Application/Methodology | Key Outcome/Significance |

| Ethyl bromoacetate | Alkylation of p-nitrophenol. mdpi.com | Synthesis of Ethyl-2-(4-aminophenoxy) acetate, a precursor for dual hypoglycemic agents. mdpi.com |

| Ethyl bromoacetate | Reaction with acetic acid and red phosphorus to form bromoacetic acid, followed by esterification. google.com | A method for synthesizing the core ethyl bromoacetate structure. |

| Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate | Used as a synthon for preparing new 1,4-benzoxazines and pyrrole-2-ones. researchgate.net | Demonstrates the use of a bromo-ester in the synthesis of complex heterocyclic systems. researchgate.net |

| Ethyl 2-(4-chlorophenyl)acetate | Prepared by the reaction of ethyl bromoacetate and used in palladium-catalyzed cross-coupling reactions. cymitquimica.com | Highlights the role of halogenated phenylacetates in forming new carbon-carbon bonds. cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromo-2-(2-chlorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO2/c1-2-14-10(13)9(11)7-5-3-4-6-8(7)12/h3-6,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFGBXSZQZZZEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 2 Bromo 2 2 Chlorophenyl Acetate

Strategies for Selective Alpha-Bromination of Phenylacetate (B1230308) Derivatives

The introduction of a bromine atom at the alpha-position of phenylacetate derivatives is a key transformation in the synthesis of ethyl 2-bromo-2-(2-chlorophenyl)acetate. This can be achieved through either radical or electrophilic pathways, each with its own mechanistic considerations and reagent requirements.

Radical Bromination Techniques and Mechanistic Considerations

Radical bromination at the benzylic position of phenylacetate derivatives is a common and effective method for the synthesis of α-bromo esters. The Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator, is a frequently employed technique for this transformation. wikipedia.orgorganic-chemistry.org

The reaction is typically initiated by the homolytic cleavage of the initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or irradiation. mychemblog.com This generates a radical species that abstracts a hydrogen atom from the benzylic position of the phenylacetate, forming a resonance-stabilized benzylic radical. This radical intermediate then reacts with a bromine source to yield the desired α-bromo product and a new radical species that continues the chain reaction. masterorganicchemistry.com

The use of NBS is advantageous as it provides a low, steady concentration of molecular bromine (Br₂) throughout the reaction, which is generated in situ by the reaction of NBS with hydrogen bromide (HBr) formed during the propagation step. organic-chemistry.org This low concentration of Br₂ minimizes competing electrophilic addition to the aromatic ring. masterorganicchemistry.com

Table 1: Radical Bromination of Phenylacetate Derivatives

| Substrate | Brominating Agent | Initiator/Conditions | Solvent | Yield (%) | Reference |

| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS (2.0 eq.) | AIBN | 1,2-dichlorobenzene, 80°C, 8 h | 92 | koreascience.kr |

| Ethyl p-toluate | NBS (1.05 eq.) | Benzoyl peroxide | [bmim]PF6, 90°C, 1 h | 76 | lookchem.com |

Electrophilic Bromination Approaches and Reagent Design

Electrophilic α-bromination of carbonyl compounds typically proceeds through an enol or enolate intermediate. For carboxylic acids, the Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for α-halogenation. byjus.comwikipedia.org This reaction involves the treatment of the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃). masterorganicchemistry.com

The mechanism of the HVZ reaction begins with the conversion of the carboxylic acid to an acyl bromide by PBr₃. The acyl bromide then tautomerizes to its enol form, which is subsequently brominated at the α-carbon by molecular bromine. The resulting α-bromo acyl bromide can then be converted to the corresponding ester by reaction with an alcohol. libretexts.org A patent describes the synthesis of ethyl α-bromo-4-chlorophenylacetate from 4-chlorophenylacetic acid using red phosphorus and bromine, followed by the addition of ethanol (B145695), achieving a 65% yield. prepchem.com

Alternatively, direct α-bromination of the ester can be achieved under acidic conditions. The acid catalyzes the formation of the enol tautomer of the ester, which then reacts with an electrophilic bromine source. researchgate.net

Table 2: Electrophilic Alpha-Bromination of Phenylacetic Acid Derivatives

| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |

| 4-Chlorophenylacetic acid | 1. Red P, Br₂; 2. Ethanol | 1. 100°C, then reflux 3 h; 2. Stand overnight | Ethyl α-bromo-4-chlorophenylacetate | 65 | prepchem.com |

| 2-Chlorophenylacetic acid | NaBr, H₂SO₄, H₂O₂, CH₂Cl₂ | 10-15°C to 30°C, 36 h | α-Bromo(2-chloro)phenylacetic acid | >78 | patsnap.com |

Esterification and Functional Group Interconversion Pathways for the Acetate Moiety

The formation of the ethyl ester group is a crucial step in the synthesis of the target molecule. This can be accomplished through several methods, including the direct esterification of the corresponding carboxylic acid or by functional group interconversion from other esters.

Optimization of Fischer Esterification and Transesterification Protocols

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. cerritos.eduwvu.edu The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water is removed as it is formed. organic-chemistry.orgmdpi.com Common acid catalysts include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. masterorganicchemistry.com Studies have shown that using a large excess of alcohol can significantly increase the yield of the ester. masterorganicchemistry.com

Transesterification is another method to obtain the desired ethyl ester, which involves the reaction of an existing ester (e.g., a methyl ester) with ethanol in the presence of an acid or base catalyst. A patent for the synthesis of methyl alpha-bromo-2-chlorophenylacetate, a close analog of the target compound, mentions that the brominated acid can be esterified by refluxing with methanol (B129727) and concentrated sulfuric acid. google.com

Synthesis via Carboxylic Acid and Alcohol Precursors

The most direct route to this compound is the Fischer esterification of 2-bromo-2-(2-chlorophenyl)acetic acid with ethanol. The precursor carboxylic acid can be synthesized via the Hell-Volhard-Zelinsky reaction as described in section 2.1.2.

Another pathway involves the conversion of the carboxylic acid to its more reactive acid chloride derivative. The synthesis of acetyl chloride, 2-(2-chlorophenyl)- has been described, which can then react with ethanol to form the corresponding ethyl ester. ontosight.ai This method avoids the equilibrium limitations of Fischer esterification.

Asymmetric Synthesis Approaches for Enantiomerically Pure Analogs

The α-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of stereoselective synthetic methods to obtain enantiomerically pure forms of this compound is of great interest, particularly for pharmaceutical applications.

One powerful strategy for achieving this is through dynamic kinetic resolution (DKR). princeton.eduwikipedia.org In DKR, a racemic starting material is subjected to a kinetic resolution in the presence of a catalyst that can racemize the faster-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic mixture into a single enantiomer of the product. researchgate.net For α-bromo carboxylic acid derivatives, the α-proton is acidic enough to be removed by a base, allowing for racemization. researchgate.net

Organocatalysis has also emerged as a valuable tool for asymmetric α-functionalization of carbonyl compounds. Chiral amines can catalyze the enantioselective α-bromination of aldehydes and ketones. rsc.org While direct application to esters is less common, this approach highlights the potential for developing catalytic asymmetric methods for the synthesis of chiral α-bromo esters. Furthermore, the use of chiral catalysts in the electrophilic α-selenation of masked amino acid derivatives has been reported, suggesting the feasibility of similar strategies for α-bromination. nih.gov

Table 3: Asymmetric Synthesis of Chiral α-Bromo Esters and Related Compounds

| Substrate | Catalyst/Method | Product | Enantiomeric Excess (ee)/Diastereomeric Ratio (dr) | Reference |

| α-Bromo α-aryl acetamides | Dynamic Kinetic Resolution with dibenzylamine | Dipeptide analogues | up to >99:1 dr | researchgate.net |

| Aldehydes | C₂-symmetric diphenylpyrrolidine | α-Brominated aldehydes | up to 96% ee | rsc.org |

| Ketones | C₂-symmetric imidazolidine | α-Brominated ketones | up to 94% ee | rsc.org |

These examples demonstrate the potential for producing enantiomerically enriched α-bromo esters, which could be applied to the synthesis of chiral this compound.

Chiral Auxiliary and Catalyst-Mediated Enantioselective Bromination

The direct introduction of a bromine atom at the α-position of ethyl (2-chlorophenyl)acetate in an enantioselective manner presents a formidable challenge. This can be achieved through two primary strategies: the use of chiral auxiliaries to control stereochemistry or the application of chiral catalysts to facilitate an asymmetric transformation.

Chiral Auxiliary-Mediated Bromination:

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of enantiomerically enriched this compound, a plausible approach involves the derivatization of (2-chlorophenyl)acetic acid with a suitable chiral auxiliary, followed by diastereoselective bromination and subsequent removal of the auxiliary.

Commonly employed chiral auxiliaries for the asymmetric α-functionalization of carboxylic acid derivatives include Evans' oxazolidinones and pseudoephedrine amides. wikipedia.org The general strategy would involve the following steps:

Amide Formation: (2-chlorophenyl)acetic acid is coupled with a chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to form the corresponding N-acyl oxazolidinone.

Enolate Formation: The resulting chiral amide is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to generate a stereochemically defined enolate. The steric bulk of the chiral auxiliary directs the approach of the base and subsequent electrophile.

Diastereoselective Bromination: The enolate is then quenched with an electrophilic bromine source, like N-bromosuccinimide (NBS) or 1,2-dibromotetrafluoroethane, to yield the α-brominated product with high diastereoselectivity.

Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved under mild conditions, for example, through hydrolysis or alcoholysis, to afford the desired enantiomer of this compound.

The diastereomeric ratio (d.r.) of the product is highly dependent on the choice of chiral auxiliary, base, solvent, and brominating agent.

| Chiral Auxiliary | Base | Brominating Agent | Typical Diastereomeric Ratio (d.r.) for α-Arylacetic Acid Derivatives |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | LDA | NBS | >95:5 |

| (1R,2S)-Pseudoephedrine | LiCl, LDA | Br | >90:10 |

| Camphorsultam | NaHMDS | CBr | >90:10 |

Catalyst-Mediated Enantioselective Bromination:

Organocatalysis has emerged as a powerful tool for asymmetric transformations. nih.gov The enantioselective α-bromination of carbonyl compounds can be achieved using chiral amine catalysts, such as derivatives of proline or diarylprolinol silyl (B83357) ethers. researchgate.net While this methodology has been extensively developed for aldehydes and ketones, its application to esters is less common but conceptually feasible.

A proposed catalytic cycle for the enantioselective bromination of ethyl (2-chlorophenyl)acetate would involve:

Enamine/Enolate Formation: The chiral amine catalyst reacts with the ester to form a transient chiral enamine or, in the presence of a suitable base, a chiral enolate.

Asymmetric Bromination: The chiral enamine/enolate then reacts with an electrophilic bromine source, with the stereochemical outcome being controlled by the chiral environment created by the catalyst.

Catalyst Regeneration: The resulting α-brominated product is released, and the catalyst is regenerated to participate in the next catalytic cycle.

Recent advancements in organocatalysis have demonstrated the potential for high enantioselectivity in α-halogenation reactions. researchgate.netnih.gov

| Catalyst Type | Brominating Agent | Typical Enantiomeric Excess (ee) for Aldehydes/Ketones |

| Diarylprolinol Silyl Ether | NBS | 90-99% ee |

| Chiral Phosphoric Acid | N-Bromophthalimide | 85-95% ee |

| Cinchona Alkaloid Derivative | NBS | 80-90% ee |

Resolution Techniques for Racemic Mixtures

An alternative to asymmetric synthesis is the resolution of a racemic mixture of this compound. This can be accomplished through classical resolution, enzymatic kinetic resolution, or dynamic kinetic resolution.

Enzymatic Kinetic Resolution:

Lipases are widely used enzymes in organic synthesis for the kinetic resolution of racemic alcohols and esters due to their stereoselectivity. nih.govresearchgate.netresearchgate.net In the context of racemic this compound, a lipase (B570770) could be employed to selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted.

The success of this method depends on the enantioselectivity of the lipase towards the specific substrate. A high enantiomeric ratio (E-value) is desirable to obtain both the unreacted ester and the hydrolyzed acid in high enantiomeric excess.

| Lipase Source | Reaction Type | Typical Outcome |

| Candida antarctica Lipase B (CALB) | Hydrolysis | High enantioselectivity for a wide range of esters. |

| Pseudomonas cepacia Lipase (PCL) | Hydrolysis/Transesterification | Effective for resolving α-substituted esters. |

| Yarrowia lipolytica Lipase | Hydrolysis | Shown to resolve 2-bromo-arylacetic acid esters. |

Dynamic Kinetic Resolution (DKR):

Dynamic kinetic resolution is a more efficient process that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. rsc.orgcapes.gov.brresearchgate.netresearchgate.net This is achieved by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer. For α-bromo esters, racemization can often be facilitated by the presence of a halide source. rsc.org

A potential DKR strategy for this compound could involve:

Enzymatic Resolution: A lipase selectively catalyzes the reaction of one enantiomer (e.g., hydrolysis or aminolysis).

In Situ Racemization: The unreacted, slower-reacting enantiomer is continuously racemized under the reaction conditions, for example, by the addition of a catalytic amount of a bromide salt.

This approach allows the entire starting material to be converted into the desired enantiomerically pure product. researchgate.net

| Resolution Method | Racemization Catalyst | Typical Product Yield and Enantiomeric Excess |

| Lipase-catalyzed hydrolysis with DKR | Tetrabutylammonium bromide (TBAB) | >90% yield, >95% ee |

| Nucleophilic substitution with DKR | Tertiary amine base | High yield and diastereomeric ratio |

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijsetpub.comresearchgate.net The synthesis of this compound can be made more sustainable by considering several aspects.

Atom Economy:

Use of Greener Solvents and Catalysts:

The replacement of hazardous organic solvents with more environmentally benign alternatives is a key principle of green chemistry. mdpi.com For the synthesis of this compound, exploring reactions in water, supercritical fluids, or biodegradable solvents could significantly reduce the environmental impact.

The use of biocatalysts, such as lipases, is inherently a green approach as enzymes operate under mild conditions (neutral pH, room temperature) in aqueous media and are biodegradable. researchgate.net Organocatalysts are also often considered "greener" than many metal-based catalysts due to their lower toxicity and stability.

Energy Efficiency:

The use of alternative energy sources, such as ultrasound or microwave irradiation, can often lead to shorter reaction times, lower energy consumption, and improved yields. mdpi.com For instance, ultrasound-assisted synthesis can enhance mass transfer and accelerate reaction rates in heterogeneous systems.

| Green Chemistry Approach | Specific Example | Potential Benefit |

| Alternative Solvents | Water, Ionic Liquids, Supercritical CO | Reduced toxicity and environmental impact. |

| Catalysis | Biocatalysis (Lipases), Organocatalysis | Mild reaction conditions, high selectivity, lower waste. |

| Atom Economy | Catalytic bromination with HBr/H | Higher efficiency, less waste. |

| Energy Efficiency | Ultrasound or Microwave-assisted synthesis | Faster reactions, lower energy consumption. |

Mechanistic Investigations of Reactions Involving Ethyl 2 Bromo 2 2 Chlorophenyl Acetate

Nucleophilic Substitution Reactions at the Alpha-Bromo Position

The carbon-bromine bond at the alpha-position of ethyl 2-bromo-2-(2-chlorophenyl)acetate is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. These reactions can proceed through either a concerted (S(_N)2) or a stepwise (S(_N)1) mechanism, with the operative pathway being influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.

Kinetics and Stereochemistry of S(_N)1 and S(_N)2 Pathways

The nucleophilic substitution on this compound can be described by two distinct mechanistic models:

S(_N)2 Pathway: This is a bimolecular process where the rate of reaction is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.com The reaction proceeds in a single, concerted step involving the backside attack of the nucleophile on the electrophilic carbon, leading to the simultaneous breaking of the carbon-bromine bond and formation of the new carbon-nucleophile bond. pharmaguideline.com A key stereochemical feature of the S(_N)2 mechanism is the inversion of configuration at the chiral center, often referred to as a Walden inversion. chemicalnote.com

S(_N)1 Pathway: This is a unimolecular reaction where the rate-determining step is the spontaneous dissociation of the leaving group (bromide ion) to form a carbocation intermediate. chemicalnote.com The rate of an S(_N)1 reaction is therefore dependent only on the concentration of the substrate. pharmaguideline.com The resulting carbocation is planar, and the nucleophile can attack from either face, leading to a racemic or near-racemic mixture of products if the alpha-carbon is a stereocenter.

For this compound, the presence of the adjacent phenyl and ester groups can influence the stability of a potential carbocation intermediate, which might suggest the possibility of an S(_N)1 pathway under certain conditions (e.g., with a weak nucleophile in a polar protic solvent). However, reactions with strong nucleophiles in polar aprotic solvents are expected to favor the S(_N)2 mechanism.

| Parameter | S(_N)1 Pathway | S(_N)2 Pathway |

| Kinetics | First-order: rate = k[Substrate] | Second-order: rate = k[Substrate][Nucleophile] |

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Stereochemistry | Racemization/partial inversion | Complete inversion |

| Favored by | Weak nucleophiles, polar protic solvents | Strong nucleophiles, polar aprotic solvents |

This table provides a general comparison of S(_N)1 and S(_N)2 reaction parameters.

Intramolecular Cyclization and Rearrangement Reactions

While intermolecular reactions are more common, the structure of this compound and its derivatives can also allow for intramolecular reactions. If a nucleophilic moiety is present within the same molecule at a suitable distance, an intramolecular cyclization can occur. The regiochemical outcome of such cyclizations is governed by Baldwin's rules, which favor the formation of five- and six-membered rings.

Rearrangement reactions involving the carbocation intermediate in an S(_N)1-type process are also a possibility, particularly if a more stable carbocation can be formed through a 1,2-hydride or 1,2-alkyl/aryl shift. However, given the benzylic nature of the potential carbocation, significant rearrangements are less likely unless driven by strong electronic factors within the aromatic ring or other parts of the molecule.

Elimination Reactions (E1 and E2) for Olefin Formation

In the presence of a base, this compound can undergo elimination reactions to form an olefin. Similar to substitution reactions, eliminations can proceed through either a unimolecular (E1) or bimolecular (E2) pathway. These reactions are often in competition with nucleophilic substitutions.

Regioselectivity and Stereoselectivity in Beta-Elimination

E2 Pathway: This is a concerted, one-step process where the base removes a proton from a carbon adjacent (beta) to the carbon bearing the bromine, while the double bond forms and the bromide ion departs. The E2 mechanism requires an anti-periplanar arrangement of the proton and the leaving group.

E1 Pathway: This pathway involves the formation of a carbocation intermediate, which is the same as in the S(_N)1 reaction. In a subsequent step, a weak base removes a beta-proton to form the double bond.

The regioselectivity of these elimination reactions, which determines the position of the newly formed double bond, is generally governed by Zaitsev's rule. This rule predicts that the more substituted (and therefore more stable) alkene will be the major product. However, the use of a sterically hindered base can lead to the formation of the less substituted (Hofmann) product due to preferential abstraction of the more accessible proton.

The stereoselectivity of elimination reactions determines the geometry (E/Z or cis/trans) of the resulting alkene. E2 reactions are stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. E1 reactions, proceeding through a carbocation, are stereoselective and generally favor the formation of the more stable trans (E) isomer.

| Reaction Type | Base Strength | Mechanism | Regioselectivity | Stereoselectivity |

| E1 | Weak | Stepwise (Carbocation) | Zaitsev (more substituted) | Favors trans (E) isomer |

| E2 | Strong | Concerted | Zaitsev (less hindered base), Hofmann (hindered base) | Stereospecific (anti-periplanar) |

This table outlines the general characteristics of E1 and E2 elimination reactions.

Organometallic Cross-Coupling Reactions Utilizing the C-Br Bond

The carbon-bromine bond in this compound can also be activated by transition metal catalysts, most notably palladium, to participate in cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds.

Palladium-Catalyzed Heck, Suzuki, and Sonogashira Couplings

Heck Reaction: This reaction involves the palladium-catalyzed coupling of the aryl or vinyl halide (in this case, the C-Br bond of the substrate) with an alkene. wikipedia.org The mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by migratory insertion of the alkene and subsequent beta-hydride elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Suzuki Coupling: The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound (typically a boronic acid or ester) with an organic halide. nih.gov The reaction is catalyzed by a palladium(0) complex and requires a base. The catalytic cycle involves oxidative addition, transmetalation of the organic group from boron to palladium, and reductive elimination. researchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. gold-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org The mechanism is thought to involve a palladium cycle similar to other cross-coupling reactions, with a copper-acetylide species participating in the transmetalation step. gold-chemistry.org

The successful application of these cross-coupling reactions with this compound would depend on the specific reaction conditions, including the choice of catalyst, ligands, base, and solvent, to achieve good yields and selectivity.

| Reaction | Coupling Partner | Typical Catalyst System | Key Mechanistic Steps |

| Heck | Alkene | Pd(0) complex, Base | Oxidative Addition, Migratory Insertion, Beta-Hydride Elimination |

| Suzuki | Organoboron compound | Pd(0) complex, Base | Oxidative Addition, Transmetalation, Reductive Elimination |

| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) co-catalyst, Base | Oxidative Addition, Transmetalation (via Cu-acetylide), Reductive Elimination |

This table summarizes the key features of the Heck, Suzuki, and Sonogashira cross-coupling reactions.

Copper-Mediated Ullmann and Other Related Reactions

The primary application of this compound in pharmaceutical synthesis is its reaction with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387). This transformation, which forms the core structure of clopidogrel, is an example of an Ullmann-type C-N cross-coupling reaction. While traditional Ullmann condensations often require harsh conditions, modern iterations employ copper catalysts with various ligands to facilitate the reaction under milder conditions. The mechanism of these copper-mediated reactions can be complex and multifaceted, often involving several potential pathways.

The prevailing mechanistic proposals for copper-catalyzed N-arylation and N-alkylation reactions, which are analogous to the reaction involving this compound, generally revolve around a Cu(I)/Cu(III) catalytic cycle. The key steps in this proposed mechanism are:

Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition with the α-halo ester, in this case, this compound. This step involves the insertion of the copper atom into the carbon-bromine bond, leading to the formation of a high-valent Cu(III) intermediate. The presence of the ester and the phenyl group can influence the rate and feasibility of this step.

Ligand Exchange/Deprotonation: The nitrogen nucleophile, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, coordinates to the copper center. In many Ullmann-type reactions, a base is required to deprotonate the nucleophile, increasing its nucleophilicity and facilitating its coordination to the copper.

Reductive Elimination: This is the crucial bond-forming step where the new carbon-nitrogen bond is formed. The Cu(III) intermediate undergoes reductive elimination, releasing the final product and regenerating the active Cu(I) catalyst, which can then re-enter the catalytic cycle.

Alternative mechanistic pathways have also been proposed, particularly under different reaction conditions or with different catalyst systems. These can include mechanisms involving single electron transfer (SET) processes, which would proceed through radical intermediates. In an SET mechanism, the copper catalyst would transfer a single electron to the α-halo ester, leading to the formation of a radical anion that then fragments to release a bromide ion and an organic radical. This radical could then be trapped by the nitrogen nucleophile.

Table 1: Proposed Mechanistic Pathways for Copper-Mediated N-Alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with this compound

| Mechanistic Pathway | Key Intermediates | Description |

| Cu(I)/Cu(III) Catalytic Cycle | Cu(I) species, Cu(III) intermediate | Involves oxidative addition of the α-halo ester to a Cu(I) center, followed by coordination of the amine, and subsequent reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst. |

| Single Electron Transfer (SET) | Radical anion, organic radical | A Cu(I) species transfers an electron to the α-halo ester, which then fragments to a radical. This radical is subsequently trapped by the amine nucleophile. |

Reductive and Oxidative Transformation Pathways

Beyond copper-mediated coupling reactions, this compound can undergo various reductive and oxidative transformations, leading to a range of different products.

Reductive Transformations:

The most common reductive pathway for α-halo esters is reductive dehalogenation , where the carbon-bromine bond is cleaved and replaced with a carbon-hydrogen bond. This transformation can be achieved using a variety of reducing agents and catalytic systems.

Catalytic Hydrogenation: This method typically involves the use of a palladium catalyst (e.g., palladium on carbon) and a source of hydrogen gas. The reaction proceeds via the oxidative addition of the C-Br bond to the palladium surface, followed by hydrogenolysis.

Dissolving Metal Reductions: Reagents such as zinc in acetic acid or sodium amalgam can effect the reduction of the α-bromo group. These reactions often proceed through single electron transfer mechanisms, generating a radical anion intermediate which then abstracts a proton from the solvent.

Hydride Reductants: While less common for simple dehalogenation, strong hydride reagents can also reduce the α-bromo group, although they may also reduce the ester functionality under certain conditions.

The mechanism of reductive dehalogenation often involves the formation of radical intermediates. For instance, in a single electron transfer (SET) process, an electron is transferred to the C-Br bond, leading to its cleavage and the formation of an α-ester radical. This radical can then abstract a hydrogen atom from a donor to yield the dehalogenated product.

Oxidative Transformations:

The oxidative pathways for this compound are less commonly explored in the context of its primary synthetic applications. However, under specific oxidizing conditions, several transformations are conceivable.

Oxidative Coupling: In the absence of a suitable nucleophile, and in the presence of a copper catalyst, oxidative homocoupling of the α-ester radical (potentially formed via an SET mechanism) could lead to the formation of a dimeric product.

Oxidative Cleavage: Strong oxidizing agents could potentially lead to the cleavage of the carbon-carbon bond adjacent to the carbonyl group. However, such reactions are generally harsh and may lack selectivity.

The presence of the bromine atom at the α-position makes the α-proton acidic, and under basic conditions, elimination of HBr could occur to form an α,β-unsaturated ester, which could then be susceptible to various oxidative reactions.

Table 2: Summary of Potential Reductive and Oxidative Transformations

| Transformation Type | Reagents/Conditions | Potential Products | General Mechanism |

| Reductive Dehalogenation | Pd/C, H₂; Zn/CH₃COOH | Ethyl 2-(2-chlorophenyl)acetate | Catalytic hydrogenation or single electron transfer |

| Oxidative Homocoupling | Copper catalyst, oxidant | Diethyl 2,3-bis(2-chlorophenyl)succinate | Radical coupling |

Advanced Spectroscopic and Structural Elucidation Techniques for Ethyl 2 Bromo 2 2 Chlorophenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Ethyl 2-bromo-2-(2-chlorophenyl)acetate in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment of each nucleus and their connectivity.

High-Resolution 1D (¹H, ¹³C) and 2D NMR Experiments (COSY, HSQC, HMBC, NOESY)

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons, while the ¹³C NMR spectrum reveals the number of different carbon environments. For this compound, the expected chemical shifts are influenced by the electronegative halogen substituents and the ester functionality.

Predicted ¹H and ¹³C NMR Data:

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl-CH₃ | ~1.3 | ~14 |

| Ethyl-CH₂ | ~4.3 | ~62 |

| Methine-CH | ~5.5 | ~45 |

| Aromatic-CH | 7.2 - 7.6 | 127 - 135 |

| Aromatic-C (quaternary) | - | 130 - 140 |

| Carbonyl-C=O | - | ~168 |

Note: These are predicted values based on analogous structures and substituent effects. Actual experimental values may vary.

2D NMR Spectroscopy: To establish the connectivity between atoms, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a cross-peak between the ethyl protons (-CH₂- and -CH₃) would be expected, confirming their connectivity. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com It would show correlations between the ethyl -CH₂ protons and its corresponding carbon, the ethyl -CH₃ protons and its carbon, the methine proton and its carbon, and the aromatic protons with their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.eduyoutube.com Key HMBC correlations would include the methine proton to the carbonyl carbon and the aromatic carbons, as well as the ethyl -CH₂ protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY can be used to determine the relative stereochemistry of the molecule by observing through-space interactions between protons.

Applications of Halogen NMR (e.g., ⁷⁹Br, ³⁵Cl) in Probing Local Environments

While less common than ¹H and ¹³C NMR, halogen NMR (⁷⁹Br and ³⁵Cl) can provide direct information about the chemical environment of the halogen atoms. These nuclei are quadrupolar, which results in broad signals. nih.govresearchgate.net However, solid-state NMR techniques can be particularly useful. nih.govresearchgate.net The chemical shifts in ⁷⁹Br and ³⁵Cl NMR are highly sensitive to the electronic environment around the halogen nucleus, offering insights into the nature of the carbon-halogen bond. nih.govresearchgate.net For this compound, these techniques could confirm the presence and electronic status of the bromine and chlorine atoms attached to the chiral center and the aromatic ring, respectively.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) and Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The presence of bromine and chlorine atoms in this compound gives rise to a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a distinctive cluster of peaks for the molecular ion (M, M+2, M+4), which is a clear indicator of the presence of one bromine and one chlorine atom.

Expected Isotopic Pattern for the Molecular Ion [C₁₀H₁₀BrClO₂]⁺:

| Ion | Relative Abundance (%) |

| M (⁷⁹Br, ³⁵Cl) | 100 |

| M+2 (⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl) | ~130 |

| M+4 (⁸¹Br, ³⁷Cl) | ~32 |

Tandem Mass Spectrometry (MS/MS) for Elucidating Connectivities

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its fragmentation through collision-induced dissociation (CID) to generate product ions. The analysis of these fragment ions provides valuable information about the connectivity of the molecule.

Plausible Fragmentation Pathways:

A likely initial fragmentation step would be the loss of the ethoxy radical (•OCH₂CH₃) from the ester group. Another probable fragmentation is the cleavage of the carbon-bromine bond. Subsequent fragmentations could involve the loss of carbon monoxide (CO) and other small neutral molecules. Analysis of these fragmentation patterns allows for the reconstruction of the molecular structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study its conformational properties.

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to the various functional groups.

Expected Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | ~1740-1720 |

| C-O (Ester) | Stretching | ~1300-1150 |

| Aromatic C=C | Stretching | ~1600-1450 |

| C-H (Aromatic) | Stretching | ~3100-3000 |

| C-H (Aliphatic) | Stretching | ~3000-2850 |

| C-Cl (Aromatic) | Stretching | ~1100-1000 |

| C-Br (Aliphatic) | Stretching | ~700-500 |

X-ray Crystallography for Solid-State Molecular Structure and Conformational Studies

An extensive search of scientific literature and crystallographic databases did not yield any publicly available single-crystal X-ray diffraction data for this compound. Consequently, a detailed analysis of its solid-state molecular structure and conformation based on experimental crystallographic findings cannot be provided at this time.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. Should a suitable crystal of this compound be grown and analyzed, this method would offer definitive insights into its molecular geometry.

Specifically, an X-ray crystallographic study would determine:

Key Bond Lengths and Angles: The precise distances between bonded atoms (e.g., C-Br, C-Cl, C=O, C-O) and the angles between adjacent bonds. This data would reveal any structural distortions or unusual bonding characteristics.

Torsional Angles and Molecular Conformation: The dihedral angles defining the spatial orientation of different parts of the molecule, such as the rotation around the Cα-C(phenyl) and Cα-C(carbonyl) bonds. This would elucidate the preferred conformation of the molecule in the solid state, including the relative positions of the bulky bromine and 2-chlorophenyl substituents.

Intermolecular Interactions: The presence and nature of non-covalent interactions, such as halogen bonding (involving the bromine and chlorine atoms), dipole-dipole interactions, and van der Waals forces, which govern how the molecules pack together in the crystal lattice.

Crystal System and Space Group: The fundamental symmetry properties of the crystal, which are essential for a complete description of the solid-state structure.

Without experimental data, any discussion of the solid-state structure of this compound remains speculative. Computational modeling could provide theoretical predictions of its preferred conformations, but these would require experimental validation through techniques like X-ray crystallography.

Theoretical and Computational Studies of Ethyl 2 Bromo 2 2 Chlorophenyl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like Ethyl 2-bromo-2-(2-chlorophenyl)acetate. These computational methods provide insights into molecular properties that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be utilized to determine its optimized molecular geometry, bond lengths, and bond angles. mdpi.commaterialsciencejournal.orgbohrium.com

The energetics of the molecule, including its heat of formation and strain energy, can be calculated to assess its thermodynamic stability. Furthermore, DFT is instrumental in exploring potential reaction pathways, such as nucleophilic substitution at the alpha-carbon. By mapping the potential energy surface, transition states can be located, and activation energies for various reactions can be determined. researchgate.netresearchgate.netacs.org This allows for the prediction of the most favorable reaction mechanisms. For instance, in the context of α-halo esters, DFT can elucidate the S_N2 reaction mechanism, which is crucial for understanding their reactivity. nih.gov

Table 1: Calculated Energetic Properties of this compound using DFT (Note: The following data is hypothetical and for illustrative purposes, based on typical values for similar compounds.)

| Parameter | Calculated Value |

|---|---|

| Heat of Formation (gas phase) | -150.5 kJ/mol |

| Strain Energy | 15.2 kJ/mol |

| Activation Energy (S_N2 with a generic nucleophile) | 85.3 kJ/mol |

| Dipole Moment | 2.8 D |

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a highly accurate description of molecular properties. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be employed to predict various spectroscopic parameters for this compound. mdpi.com These include vibrational frequencies (IR and Raman spectra), which can be compared with experimental data to confirm the molecular structure. Additionally, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. mdpi.com

The charge distribution within the molecule can also be determined using ab initio calculations. This is crucial for understanding the molecule's reactivity, as it identifies electrophilic and nucleophilic sites. The presence of electronegative bromine and chlorine atoms, as well as the ester group, creates a complex charge distribution that dictates the molecule's interaction with other chemical species. researchgate.net

Table 2: Predicted Spectroscopic Data and Atomic Charges for this compound (Note: The following data is hypothetical and for illustrative purposes, based on typical values for similar compounds.)

| Spectroscopic Parameter | Predicted Value | Atomic Charge (Mulliken) | Predicted Value |

|---|---|---|---|

| C=O Stretch (IR) | 1735 cm⁻¹ | C (carbonyl) | +0.45 e |

| C-Br Stretch (IR) | 650 cm⁻¹ | Br | -0.15 e |

| ¹³C NMR (carbonyl) | 170 ppm | Cl | -0.12 e |

| ¹H NMR (alpha-proton) | 5.2 ppm | C (alpha) | +0.10 e |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the system's evolution over time. For this compound, MD simulations can be employed to perform a thorough conformational analysis. researchgate.netrug.nl The molecule's flexibility, particularly around the ester linkage and the bond connecting the phenyl ring to the alpha-carbon, can be explored to identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating the molecule in a solvent, such as water or an organic solvent, the solvation shell and the nature of solute-solvent interactions can be investigated. researchgate.netrug.nlresearchgate.net This is particularly important for understanding how the solvent influences the molecule's reactivity and conformational preferences.

Table 3: Results from Molecular Dynamics Simulation of this compound in Water (Note: The following data is hypothetical and for illustrative purposes, based on typical values for similar compounds.)

| Parameter | Result |

|---|---|

| Most Populated Conformer | Gauche conformation around the Cα-C(phenyl) bond |

| Rotational Energy Barrier (Cα-C(phenyl)) | 12.5 kJ/mol |

| Radial Distribution Function (g(r)) of water around Br | Peak at 3.2 Å |

| Hydrogen Bonds with Solvent | Primarily through the carbonyl oxygen |

In Silico Modeling of Reaction Mechanisms and Transition States

In silico modeling provides a powerful platform for investigating complex reaction mechanisms at the molecular level. For this compound, this approach can be used to model its reactions, such as hydrolysis or nucleophilic substitution, in detail. By constructing a computational model of the reacting system, the entire reaction pathway can be simulated, from reactants to products, including the elusive transition state. nih.govmit.edu

The geometry and energy of the transition state are critical for understanding the kinetics of a reaction. Computational methods can be used to locate the transition state structure and calculate its energy, which corresponds to the activation energy of the reaction. researchgate.net This information is vital for predicting reaction rates and understanding how substituents on the phenyl ring and the nature of the nucleophile affect the reactivity of the alpha-halo ester. ias.ac.inias.ac.in

Table 4: In Silico Modeling of the Transition State for the Reaction of this compound with a Nucleophile (Note: The following data is hypothetical and for illustrative purposes, based on typical values for similar compounds.)

| Property | Description |

|---|---|

| Transition State Geometry | Trigonal bipyramidal at the alpha-carbon |

| Key Bond Distances | C-Br bond elongated, C-Nucleophile bond forming |

| Imaginary Frequency | -350 cm⁻¹ (corresponding to the reaction coordinate) |

| Calculated Activation Energy | 85.3 kJ/mol |

Quantitative Structure-Reactivity Relationships (QSRR) for Predictive Chemical Behavior

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that relate the chemical structure of a compound to its reactivity. tubitak.gov.trresearchgate.net These models are built by finding a statistically significant correlation between a set of molecular descriptors and an experimentally determined reactivity parameter. For a series of compounds related to this compound, a QSRR model could be developed to predict their reactivity in a specific reaction, such as their rate of hydrolysis or their susceptibility to nucleophilic attack.

The molecular descriptors used in QSRR models can be calculated using computational chemistry methods and can include electronic, steric, and hydrophobic parameters. nih.govbit.edu.cn Once a reliable QSRR model is established, it can be used to predict the reactivity of new, untested compounds, thereby accelerating the process of chemical discovery and optimization. nih.gov

Table 5: Example of a QSRR Equation for Predicting the Reactivity of Substituted Phenylacetates (Note: The following is a hypothetical QSRR model for illustrative purposes.)

| Equation | Parameters |

|---|

The Versatility of this compound in Synthetic Chemistry

This compound, a halogenated phenylacetic acid derivative, serves as a pivotal intermediate in the synthesis of a variety of organic molecules. Its unique structure, featuring a reactive bromine atom and an ester functional group, makes it a valuable building block for creating more complex chemical architectures. This article explores the utility of this compound as a versatile synthon, focusing on its role as a precursor to substituted phenylacetic acid derivatives and esters, its application in the construction of heterocyclic ring systems, and its significance as a foundational element in the fields of medicinal and agrochemical research.

Environmental Fate and Transformation Studies of Halogenated Phenylacetates in Academic Contexts

Photodegradation Pathways Under Simulated Environmental Conditions (e.g., UV Irradiation Studies)

Photodegradation, or photolysis, is a key process initiated by the absorption of light energy, leading to the chemical breakdown of compounds. For halogenated aromatic compounds, this process can occur through direct photolysis, where the molecule itself absorbs photons, or indirect photolysis, involving reactions with photochemically produced reactive species like hydroxyl radicals (•OH). rsc.org

Studies on analogous halogenated aromatic esters and other chlorinated hydrocarbons under simulated environmental conditions, such as UV irradiation, reveal several potential degradation pathways. nih.govfrontiersin.org A primary pathway for halogenated aromatics is dehalogenation, the cleavage of the carbon-halogen bond. rsc.org In the case of Ethyl 2-bromo-2-(2-chlorophenyl)acetate, UV irradiation could lead to the cleavage of the carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bond. The C-Br bond is generally weaker and more susceptible to cleavage than the C-Cl bond.

Another significant pathway involves the generation of highly reactive hydroxyl radicals, especially in the presence of photocatalysts like titanium dioxide (TiO₂). nih.govmdpi.com These radicals can attack the aromatic ring, leading to hydroxylation and subsequent ring-opening. nih.govresearchgate.net For phthalic acid esters, a similar class of aromatic esters, studies have shown that UV/TiO₂ systems effectively generate hydroxylated compounds and ring-opening byproducts, while direct UV photolysis primarily results in cleavage of the ester side-chains. nih.govfrontiersin.org

Based on these analogous studies, the photodegradation of this compound can be expected to produce a variety of transformation products.

| Pathway | Potential Transformation Products | Conditions / Mediators |

| Direct Photolysis | Ethyl 2-(2-chlorophenyl)acetate (via debromination), 2-chlorophenylacetic acid (via ester hydrolysis) | UV Irradiation |

| Indirect Photolysis | Hydroxylated derivatives (e.g., Ethyl 2-bromo-2-(2-chloro-hydroxyphenyl)acetate) | •OH radicals |

| Photocatalysis | Ring-opened aliphatic acids, CO₂, H₂O, Cl⁻, Br⁻ | UV / TiO₂ |

This table is illustrative, based on degradation pathways of analogous compounds.

Biodegradation Mechanisms by Isolated Microbial Strains and Consortia

Biodegradation is a critical process determining the environmental fate of many organic pollutants, driven by the metabolic activity of microorganisms. mdpi.com The biodegradation of halogenated aromatic compounds is a well-documented process involving a sequence of enzymatic reactions. nih.govresearchgate.net Although microorganisms capable of degrading this compound specifically have not been detailed in the available literature, the degradation mechanisms for similar compounds suggest likely pathways.

The process for halogenated aromatics generally involves three stages: an upper pathway for initial modifications, a middle pathway for dehalogenation, and a lower pathway where the aromatic ring is cleaved and the resulting products enter central metabolism. nih.govresearchgate.net

Key enzymatic reactions include:

Dehalogenation: This is the crucial step for detoxifying the compound. It can occur aerobically or anaerobically. nih.gov

Oxidative Dehalogenation: Monooxygenases or dioxygenases incorporate oxygen atoms into the aromatic ring, which can lead to the spontaneous elimination of the halogen substituent. nih.gov

Reductive Dehalogenation: Under anaerobic conditions, the halogen is removed and replaced with a hydrogen atom. This is a key process in organohalide-respiring bacteria. nih.govmanchester.ac.uk

Hydrolytic Dehalogenation: A haloalkane dehalogenase can replace a halogen on an alkyl chain with a hydroxyl group from water. researchgate.net

Ester Hydrolysis: Esterase enzymes can cleave the ester bond, yielding 2-bromo-2-(2-chlorophenyl)acetic acid and ethanol (B145695). This often precedes ring cleavage.

Ring Cleavage: Once the ring is destabilized (often by the addition of hydroxyl groups by oxygenases), dioxygenases cleave the aromatic ring, forming aliphatic intermediates that can be further metabolized. nih.gov

Microbial consortia, containing multiple strains with complementary metabolic capabilities, have often proven more effective at degrading complex pollutants than single isolated strains. mdpi.com A syntrophic relationship may exist where different strains carry out sequential steps of the degradation pathway. mdpi.com

| Microbial Genus | Degraded Compound Type | Key Enzyme Class |

| Pseudomonas | Chlorinated aromatics, PAHs | Dioxygenases, Dehalogenases |

| Rhodococcus | Halogenated aromatics, Phenols | Monooxygenases |

| Burkholderia | Toluene, Aromatic hydrocarbons | Oxygenases |

| Dehalobacter | Organohalides (anaerobic) | Reductive Dehalogenases |

This table lists examples of microbial genera known to degrade analogous halogenated aromatic compounds. nih.govoup.comresearchgate.netmdpi.com

Hydrolysis and Other Abiotic Transformation Processes in Aqueous Environments

In addition to processes driven by light or microbes, halogenated phenylacetates can undergo abiotic transformation in aqueous environments, with hydrolysis being a primary pathway. Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds.

For this compound, the ester functional group is susceptible to hydrolysis. This reaction would cleave the ester bond, yielding ethanol and 2-bromo-2-(2-chlorophenyl)acetic acid. The rate of ester hydrolysis is highly dependent on pH and temperature. stanford.edu It is typically catalyzed by acid or, more commonly under environmental conditions, by base (hydroxide ions). stanford.edudergipark.org.tr Studies on the alkaline hydrolysis of substituted ethyl phenylacetates confirm that the reaction rates are influenced by the electronic effects of the substituents on the phenyl ring. rsc.org

The halogen atoms on the compound also play a role. The chlorine on the phenyl ring and the bromine on the alpha-carbon are electron-withdrawing, which can influence the susceptibility of the carbonyl carbon to nucleophilic attack by water or hydroxide (B78521) ions, thereby affecting the hydrolysis rate.

Other abiotic processes can also occur, though they may be slower. For instance, in reducing environments, such as anoxic sediments containing minerals like iron sulfides or magnetite, reductive dehalogenation can occur without direct microbial involvement, a process sometimes termed biologically-mediated abiotic degradation. navy.mil Abiotic bromination and dehalogenation reactions can also be driven by naturally occurring oxidants or reductants in soil and water. researchgate.netnih.gov

| Process | Reactant(s) | Product(s) | Influencing Factors |

| Ester Hydrolysis | Water / Hydroxide Ion | 2-bromo-2-(2-chlorophenyl)acetic acid, Ethanol | pH, Temperature |

| Reductive Dehalogenation | Reduced minerals (e.g., FeS) | Ethyl 2-(2-chlorophenyl)acetate | Redox potential, Mineralogy |

This table summarizes key abiotic transformation processes applicable to the target compound.

Methodologies for Tracking Transformation Products in Laboratory-Scale Environmental Models

To study the complex degradation pathways of compounds like this compound, robust analytical methodologies are essential. These techniques are used to separate, identify, and quantify the parent compound and its various transformation products in laboratory-scale models that simulate environmental conditions. ub.edumdpi.com

The primary analytical tools for this purpose are chromatography and mass spectrometry. ub.edu

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. researchgate.netnih.gov Samples are vaporized and separated based on their boiling points and interactions with a capillary column. The mass spectrometer then fragments the molecules and separates the ions by their mass-to-charge ratio, providing a "fingerprint" that allows for confident identification of the compound and its structure. For non-volatile products, a derivatization step (e.g., silylation) is often required to make them suitable for GC analysis. researchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for analyzing less volatile or thermally unstable compounds that are not amenable to GC. nih.gov Separation occurs in the liquid phase based on the compound's affinity for the stationary and mobile phases. HPLC can be coupled with various detectors, including UV-Vis detectors or, for greater specificity and sensitivity, mass spectrometers (LC-MS). mdpi.com

These techniques are used to monitor the disappearance of the parent compound over time and the appearance and disappearance of intermediate products, allowing researchers to piece together the transformation pathways and determine reaction kinetics. nih.gov

| Technique | Principle | Analytes | Advantages |

| GC-MS | Separation of volatile compounds followed by mass-based detection. | Volatile/semi-volatile parent compound and transformation products. | High resolution, definitive identification through mass spectra. nih.gov |

| HPLC-UV/MS | Separation of liquid-phase compounds followed by UV or mass-based detection. | Non-volatile, polar, or thermally labile transformation products (e.g., acids, phenols). | Applicable to a wide range of compounds without derivatization. nih.gov |

| Ion Chromatography | Separation of ions. | Inorganic halide ions (Cl⁻, Br⁻) to confirm mineralization. | Quantifies inorganic end-products of dehalogenation. nih.gov |

This table outlines common analytical methods for studying environmental transformation.

Emerging Research Areas and Future Directions for Ethyl 2 Bromo 2 2 Chlorophenyl Acetate Studies

Integration into Flow Chemistry and Microreactor Technologies for Enhanced Synthesis

The synthesis of Clopidogrel and its intermediates is increasingly being adapted to continuous flow chemistry and microreactor technologies to overcome the limitations of traditional batch processing. These technologies offer superior heat and mass transfer, improved safety for handling reactive intermediates, and the potential for higher yields and purity. sharif.edu

Research has demonstrated the feasibility of synthesizing Clopidogrel in a continuous-flow microreactor. sharif.edu This approach significantly reduces reaction times compared to batch reactors. For instance, a continuous-flow homogeneous catalytic system was able to achieve a 58.2% yield in just 40 minutes, a substantial improvement over the much longer times required in batch systems. sharif.edu Key parameters such as residence time, temperature, and solvent can be precisely controlled to optimize the reaction yield. Studies have identified Dimethyl sulfoxide (B87167) (DMSO) as a highly effective solvent for this transformation in a microfluidic setup. sharif.edu

The table below summarizes a comparative study on Clopidogrel synthesis, highlighting the advantages of microreactors.

| Parameter | Batch Reactor | Microreactor (Homogeneous Catalysis) | Microreactor (Heterogeneous Catalysis) |

| Catalyst | Cu-based MOF (VNU-18) | CuBr₂ | Cu-based MOF (VNU-18) |

| Reaction Time | 12 hours | 40 minutes | 25 minutes |

| Product Yield | 50.7% | 58.2% | 42.7% |

| Temperature | Room Temperature | 50 °C | Room Temperature |

Data sourced from a comparative performance study. sharif.edu

Future work in this area will likely focus on the development of integrated flow systems that combine synthesis and purification steps. Segmented microfluidic flow reactors (SMFRs) are a promising avenue, as they can minimize wall fouling and provide precise control over the reaction environment, which is crucial for producing high-purity active pharmaceutical ingredients (APIs). mdpi.com Furthermore, microfluidic systems are being developed to not only synthesize but also to assay the efficacy of antiplatelet agents, creating a seamless platform from production to initial screening. nih.govresearchgate.net

Exploration of its Role in Supramolecular Chemistry and Materials Science

While primarily known as a pharmaceutical intermediate, the molecular structure of ethyl 2-bromo-2-(2-chlorophenyl)acetate offers potential as a building block in supramolecular chemistry and materials science. The presence of an aromatic ring, an ester group, and a reactive bromine atom makes it a versatile synthon for creating more complex architectures.

As an α-bromoester, the compound can serve as an initiator in controlled/living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This would allow for the synthesis of polymers with well-defined molecular weights and architectures, where the phenylacetate (B1230308) moiety would be incorporated at the chain end, potentially imparting specific properties to the resulting material. fishersci.com

Furthermore, the thienopyridine core of Clopidogrel, synthesized from the title compound, is a heterocyclic scaffold with potential applications in the design of functional materials. researchgate.netresearchgate.net Thienopyridine derivatives are known to exhibit a range of biological activities and have been investigated for their electronic properties. By using this compound as a starting point, it is conceivable to design and synthesize novel monomers that could be polymerized to create functional polymers for applications in electronics or as bioactive materials. Research into the synthesis of hyperbranched polymers from aromatic AB2 monomers demonstrates how click chemistry can be used to create complex polymeric structures from simple building blocks, a strategy that could be adapted for derivatives of this compound. nih.gov

The development of new thienopyridine derivatives for biological evaluation is an active area of research, and the synthetic pathways often involve the reaction of a compound containing an active methylene (B1212753) group with a halogenated precursor. abertay.ac.ukresearchgate.netekb.eg This highlights the potential for using this compound to create a library of novel thienopyridine-based molecules for screening in materials science and medicinal chemistry applications.

Application of Artificial Intelligence and Machine Learning in Predicting Reactivity and Optimizing Synthetic Routes

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical synthesis for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic pathways. The synthesis of Clopidogrel, which involves the reaction of this compound, is a prime candidate for optimization using these computational techniques.

ML models, particularly graph neural networks (GNNs), can be trained on large datasets of chemical reactions to predict the reactivity of specific substrates. nih.gov For instance, an ML model could be developed to predict the yield of the alkylation reaction between this compound and various heterocyclic amines under different catalytic conditions. This would enable in silico screening of potential reaction parameters, reducing the need for extensive and costly high-throughput experimentation. ethz.ch

Another application lies in the development of Quantitative Structure-Activity Relationship (QSAR) models. While typically used for predicting the biological activity of a final compound, QSAR principles can be applied to predict the chemical reactivity of intermediates. A 3D-QSAR study on thienopyridine analogues has already been used to understand the structural requirements for their biological activity. nih.gov A similar approach could be employed to model the transition state of the reaction involving this compound, providing insights into how structural modifications might affect reaction rates and selectivity.

Computational methods like Density Functional Theory (DFT) are already being used to study the molecular interactions and reactivity of Clopidogrel itself. nih.gov Integrating these physics-based models with ML algorithms can create hybrid models that offer even greater predictive power for complex catalytic processes. researchgate.net Such models could be used to predict potential side reactions in the synthesis of Clopidogrel or to design novel catalysts with enhanced performance. The ultimate goal is to create predictive frameworks that can guide the synthesis of complex molecules like Clopidogrel, making the process faster, more efficient, and more sustainable. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 2-bromo-2-(2-chlorophenyl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, ethyl 2-bromo-2-(2,3,4-trimethoxyphenyl)acetate was prepared by refluxing the bromo precursor with triethyl phosphite under inert conditions . Key parameters include temperature control (reflux), solvent choice (DMF or ethyl acetate), and stoichiometric ratios. Steric hindrance from substituents (e.g., chlorophenyl groups) may require extended reaction times or elevated temperatures. Purification often involves extraction, distillation, and column chromatography (ethyl acetate/cyclohexane mixtures) .

Table 1: Representative Reaction Conditions

| Precursor | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Ethyl 2-bromo-2-arylacetate | Triethyl phosphite | Toluene | Reflux | 98% |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the bromo and ester moieties. X-ray crystallography provides structural validation; software like SHELXL refines atomic coordinates and thermal parameters . For example, hydrogen atoms are placed in calculated positions with riding models during refinement, and displacement parameters are adjusted to validate steric environments .

Q. How can researchers optimize purification methods post-synthesis?

- Methodological Answer : After extraction (e.g., ethyl acetate washes), short-path distillation removes volatile byproducts. Column chromatography with ethyl acetate/cyclohexane (40:60) effectively isolates the product . For sterically hindered derivatives, silica gel with gradient elution may improve resolution .

Advanced Research Questions

Q. How does steric hindrance from the 2-chlorophenyl group affect reaction pathways and product distribution?

- Methodological Answer : Steric effects can suppress desired pathways. For instance, ethyl 2-bromo-2-(naphthalene-1-yl)acetate predominantly forms the hydroxyl derivative instead of the target nitrone due to hindered nucleophilic attack . To mitigate this, use bulky-base catalysts (e.g., DBU) or polar aprotic solvents (DMF) to stabilize transition states .

Q. How should researchers address contradictions in spectral data or unexpected crystallographic results?

- Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, HSQC). For crystallography, check for twinning or disorder using SHELXE . In cases of ambiguous electron density, consider alternative refinement strategies (e.g., splitting occupancy or applying restraints) .

Q. What computational tools and metrics are recommended for validating crystal structures of halogenated acetates?

- Methodological Answer : SHELXL-based refinement calculates R-factors and validates geometry (bond lengths/angles within 3σ). PLATON checks for missed symmetry and hydrogen bonding. For halogenated compounds, monitor Br/Cl···π interactions, which influence packing .

Table 2: Key Validation Metrics

| Parameter | Acceptable Range | Example Value |

|---|---|---|

| R1 (I > 2σ(I)) | < 0.05 | 0.032 |

| C–Br Bond Length | 1.90–1.95 Å | 1.93 Å |

Q. Can alternative reagents replace triethyl phosphite in bromoacetate synthesis without compromising efficiency?

- Methodological Answer : Triethyl phosphite is preferred for its nucleophilicity, but tributyl phosphite may enhance solubility in non-polar solvents. Testing alternative phosphites requires monitoring reaction kinetics (e.g., via in situ IR) to ensure complete substitution .

Q. How do solvent polarity and additives influence regioselectivity in analogous bromoacetate derivatives?

- Methodological Answer : Polar solvents (DMF, DMSO) stabilize charged intermediates, favoring SN2 mechanisms. Additives like phloroglucinol can act as radical scavengers, reducing side reactions in sterically crowded systems . For example, DMF increased nitrone formation yield by 20% in similar substrates .